N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound belonging to the class of acetamides. This compound features a complex molecular structure that incorporates an ethoxyphenyl group, an imidazole ring, and a sulfanylacetyl moiety, making it of interest in various scientific fields, particularly medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service number 212074-68-5, and it has been synthesized for research purposes. It is available from chemical suppliers and has been referenced in various scientific literature focusing on its potential biological activities and applications in pharmacology .
This compound can be classified as:
The synthesis of N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-Ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.5 g/mol |
| InChI Key | DUPOEMLROSUPPG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
The structure features a central imidazole ring connected to an ethoxy-substituted phenyl group and a sulfanylacetyl group .
N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide may undergo various chemical reactions due to its functional groups:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential utility in drug development.
The mechanism of action for N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is likely multifaceted:
Further studies are required to elucidate specific targets and quantify the effects on biological systems.
The physical properties of N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyllimidazol-2-y)sulfanyl]acetamide include:
| Property | Value |
|---|---|
| Appearance | Solid (specific appearance not detailed) |
| Boiling Point | Not specified |
| Solubility | Not specified |
The compound exhibits several noteworthy chemical properties:
N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyllimidazol-2-y)sulfanyl]acetamide has potential applications in:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: